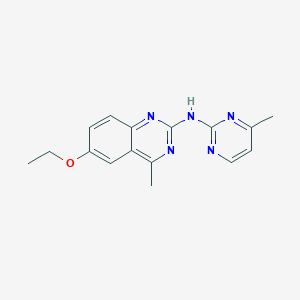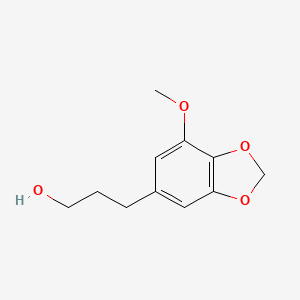![molecular formula C13H15NO3 B11034450 N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide](/img/structure/B11034450.png)
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide, with the chemical formula C15H23NO5, is a compound that belongs to the class of acetamides. Its molecular weight is approximately 297.35 g/mol . This compound features a phenethylamine backbone with two methoxy groups (CH3O-) attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide involves several steps. One common approach is through the reaction of 2,5-dimethoxybenzaldehyde with ethylamine, followed by acetylation of the resulting amine with acetic anhydride. The final step involves deprotection of the acetyl group to yield the desired compound .
Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, it is typically synthesized in research laboratories for scientific investigations.
Analyse Des Réactions Chimiques
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The amide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Pharmacophore Design: It serves as a starting point for designing new drugs due to its structural features.
Pharmacological Studies: Scientists investigate its potential pharmacological activities, such as receptor binding and enzyme inhibition.
Neurochemistry: The compound’s phenethylamine structure may be relevant to neurotransmitter systems.
Fine Chemicals: N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide may find applications in fine chemical synthesis.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide is unique in its structure, related compounds include:
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide:
These compounds share some structural similarities but exhibit distinct properties and applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
N-[1-(2,5-dimethoxyphenyl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C13H15NO3/c1-5-13(15)14-9(2)11-8-10(16-3)6-7-12(11)17-4/h1,6-9H,2-4H3,(H,14,15) |
Clé InChI |
DRVPWRGNBGOKDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034371.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenyl-2-phenylsulfanylacetate](/img/structure/B11034379.png)
![N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide](/img/structure/B11034387.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate](/img/structure/B11034392.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11034394.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11034408.png)
![8-ethoxy-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034410.png)
![2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11034411.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B11034416.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11034430.png)
![6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11034431.png)
![4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine](/img/structure/B11034458.png)

